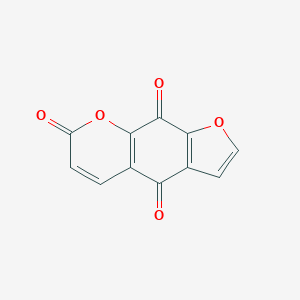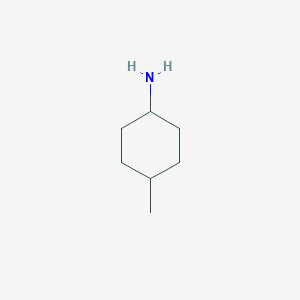
Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound synthesized through specific reactions involving carbamimide and other reactants under basic conditions. This compound, characterized by various spectroscopic methods, crystallizes in the monoclinic crystal system, exhibiting unique molecular architecture due to weak intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).
Synthesis Analysis
The synthesis involves a condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. The compound was characterized using LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, confirming its structure through single crystal XRD data (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate crystallizes in the monoclinic crystal system with space group P21/c. The unit cell parameters are detailed, and the structure features weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions, contributing to its three-dimensional architecture (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
This section primarily focuses on the compound's reactivity and chemical behavior, highlighting its synthesis and subsequent reactions. However, specific chemical reactions and properties of Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate beyond its initial synthesis and characterization are not detailed in the provided references.
Physical Properties Analysis
The crystal and molecular structure report does not directly provide the physical properties such as melting point, boiling point, or solubility. However, it details the crystallographic parameters, offering insights into the compound's solid-state characteristics (Sanjeevarayappa et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis, Characterization, and Biological Evaluation of Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate This compound was synthesized through a condensation reaction and characterized by various spectroscopic techniques. The structure was confirmed by single crystal X-ray diffraction data. Despite exhibiting poor antibacterial activity, it showed moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Synthesis and Characterization of Derivatives of N-Boc Piperazine Derivatives of N-Boc piperazine were synthesized and characterized by FT-IR, NMR, and LCMS spectroscopic studies. The structures were further confirmed by single crystal X-ray diffraction analysis. The molecular conformation and crystal structure were examined in detail, and the compounds were found to possess moderate antibacterial and antifungal activities (Kulkarni et al., 2016).
Synthesis and Characterization of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate This compound, an important intermediate for the synthesis of biologically active benzimidazole compounds, was synthesized with a yield of 52%. Characterization was performed using various spectroscopic techniques (Ya-hu, 2010).
Structural Analysis and Biological Activity
Crystal Structure and Pharmacological Potential The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was studied, highlighting its pharmacologically useful core. The sterically congested piperazine derivative's chemistry was explored for its pharmacological applications (Gumireddy et al., 2021).
Synthesis, Single Crystal X-ray Analysis, and DFT Calculations Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was synthesized and characterized. The molecular structure and stability were investigated using density functional theory, revealing insights into its stability and conformations (Yang et al., 2021).
Corrosion Inhibition and Surface Protection
Investigation of Anticorrosive Behaviour Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate was studied for its anticorrosive properties on carbon steel in acidic conditions. The molecule demonstrated significant inhibition efficiency and a protective effect against corrosion, contributing to the development of effective corrosion inhibitors (Praveen et al., 2021).
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18/h4-7,18H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJQUDZWTWSGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468333 | |
| Record name | tert-Butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |
CAS RN |
313657-51-1 | |
| Record name | tert-Butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B30883.png)












